
N-Boc-exo-3-N-Boc-Aminotropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of tropane, a bicyclic organic compound, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-exo-3-N-Boc-Aminotropane is typically synthesized through a multi-step process. The synthesis begins with the reaction of the corresponding cyclopropylamine with tert-butoxycarbonyl chloride (Boc-Cl) to form the intermediate N-Boc-exo-3-aminotropane . This intermediate is then subjected to further reactions, such as hydrolysis or deprotection, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-exo-3-N-Boc-Aminotropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Boc-exo-3-aminotropane oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N-Boc-exo-3-N-Boc-Aminotropane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-exo-3-N-Boc-Aminotropane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-endo-3-aminotropane: Another derivative of tropane with a similar structure but different stereochemistry.
N-Boc-3-piperidineacetic acid: A related compound with a piperidine ring instead of a tropane ring.
N-Boc-3-aminopiperidine: Similar in structure but with a piperidine ring.
Uniqueness
N-Boc-exo-3-N-Boc-Aminotropane is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in the synthesis of complex molecules and pharmaceuticals, as it provides stability and selectivity in chemical reactions .
Properties
Molecular Formula |
C17H30N2O4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C17H30N2O4/c1-16(2,3)22-14(20)18-11-9-12-7-8-13(10-11)19(12)15(21)23-17(4,5)6/h11-13H,7-10H2,1-6H3,(H,18,20)/t11?,12-,13+ |
InChI Key |
TVQSUOLHHNWGEY-YHWZYXNKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
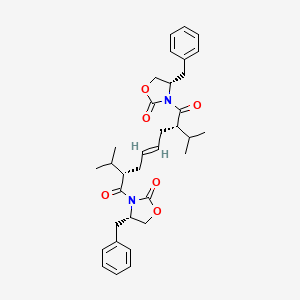

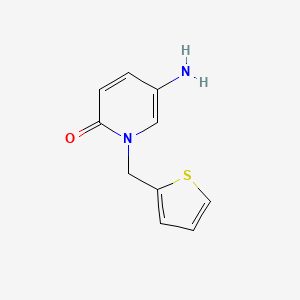
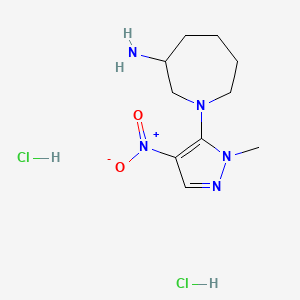
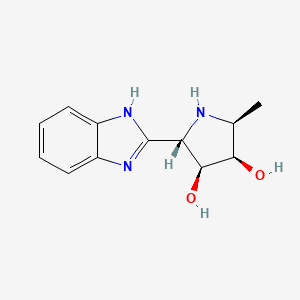
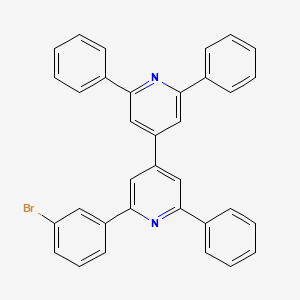
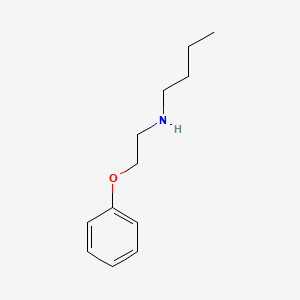
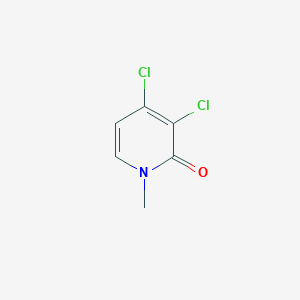

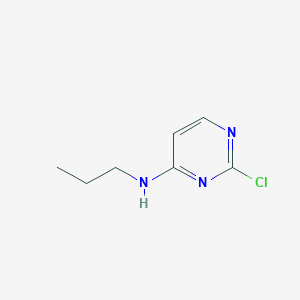
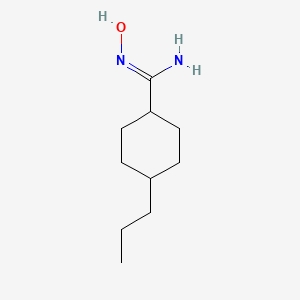
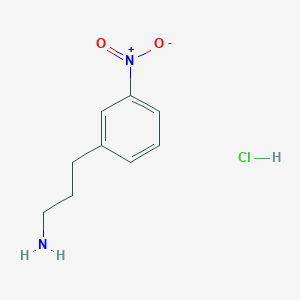
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)
